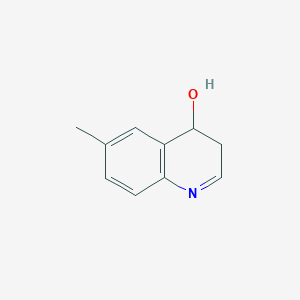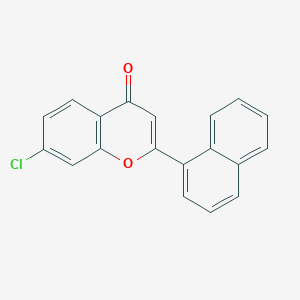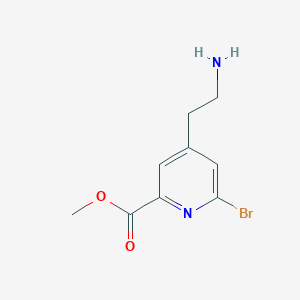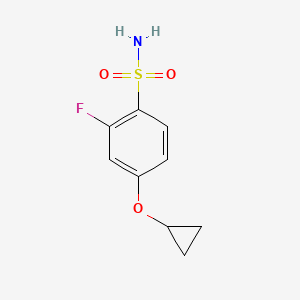![molecular formula C8H10BNO3 B14847916 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid is a heterocyclic compound that features a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with boronic acid reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to simpler boronic acid derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid involves its interaction with molecular targets through its boronic acid group. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe in biochemical assays. The pathways involved often include the inhibition of specific enzymes or the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-B]pyridine
Comparison: Compared to its analogs, 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols or other nucleophiles, setting it apart from similar compounds that lack this functional group.
Propriétés
Formule moléculaire |
C8H10BNO3 |
|---|---|
Poids moléculaire |
178.98 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5,11-12H,1-3H2 |
Clé InChI |
HWSKLIFMYVJXHZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N=C1)OCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


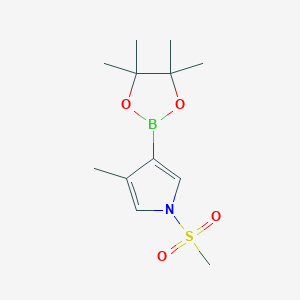
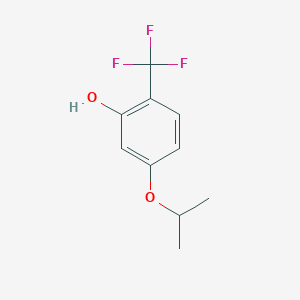

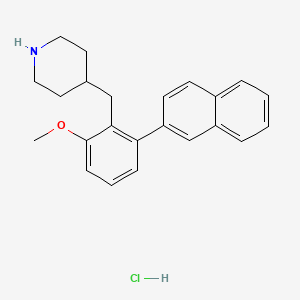
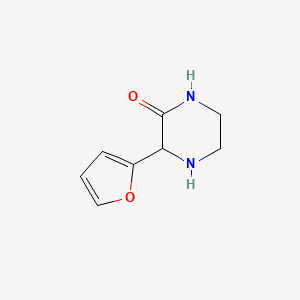
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)

